molecular formula C18H13ClN2O2 B12541680 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline CAS No. 820977-17-1

2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline

Cat. No.: B12541680
CAS No.: 820977-17-1
M. Wt: 324.8 g/mol
InChI Key: LSCLPYMYVXOKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position and a 2-(5-methyl-2-nitrophenyl)ethenyl group at the third position of the quinoline ring.

Preparation Methods

The synthesis of 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound’s ability to undergo substitution reactions allows it to form covalent bonds with biological macromolecules, potentially inhibiting their function. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage .

Comparison with Similar Compounds

2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

820977-17-1

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

2-chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline

InChI

InChI=1S/C18H13ClN2O2/c1-12-6-9-17(21(22)23)14(10-12)7-8-15-11-13-4-2-3-5-16(13)20-18(15)19/h2-11H,1H3

InChI Key

LSCLPYMYVXOKJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C=CC2=CC3=CC=CC=C3N=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.